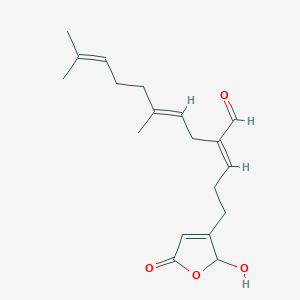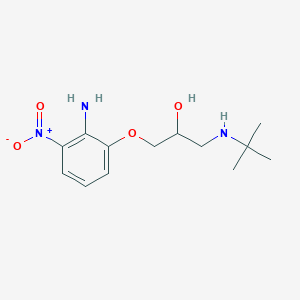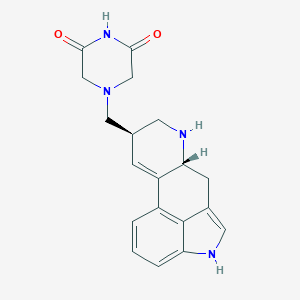![molecular formula C22H22N2O2 B238786 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide, also known as DMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to exhibit promising activity against several diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Inflammation studies have shown that 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurodegenerative disorder research, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to have neuroprotective effects and improve cognitive function.
Wirkmechanismus
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is believed to exert its therapeutic effects through the inhibition of several enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Additionally, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit cell proliferation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is its potential as a therapeutic agent for several diseases. Additionally, 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Several future directions for 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide research include exploring its potential as a therapeutic agent for other diseases, investigating its mechanism of action in more detail, and improving its solubility in water. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide in vivo.
Synthesemethoden
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 4-bromobenzyl chloride, followed by the reaction of the resulting product with pyridine-4-carboxaldehyde and N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester. The final product is obtained through the deprotection of the tert-butoxycarbonyl group.
Eigenschaften
Produktname |
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
|---|---|
Molekularformel |
C22H22N2O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O2/c1-16-3-8-21(13-17(16)2)26-15-22(25)24-20-6-4-18(5-7-20)14-19-9-11-23-12-10-19/h3-13H,14-15H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
FKSMNKSERKTFJC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)



![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)


![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)